3-(2-Oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one
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Overview
Description
3-(2-Oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one is an oxazolidinone derivative known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound stands out due to its unique molecular structure, which imparts distinct physicochemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis of 3-(2-Oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one involves multi-step organic reactions. Generally, the synthesis begins with the preparation of intermediate compounds, such as pyrazine derivatives and oxadiazole derivatives. These intermediates undergo condensation reactions with other reactants, followed by cyclization and functional group modifications under controlled conditions like temperature, pH, and solvent usage.
Industrial Production Methods:
Industrial production often requires optimization of the synthetic route to ensure high yield and purity. Techniques like batch processing and continuous flow chemistry might be employed. Process parameters such as solvent selection, reaction time, temperature, and catalyst usage are meticulously controlled to achieve scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
3-(2-Oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, substitution, and cyclization.
Common Reagents and Conditions:
Oxidation: : Often involves oxidizing agents such as potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: : Typically employs reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution: : Utilizes nucleophiles or electrophiles to replace functional groups, often requiring catalysts or specific solvents to drive the reaction.
Major Products:
The major products from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with modified functional groups or altered molecular frameworks.
Scientific Research Applications
3-(2-Oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one has significant applications in scientific research:
Chemistry: : Used as a precursor or intermediate in the synthesis of complex organic molecules.
Biology: : Functions as a probe or ligand in studying biological pathways or molecular interactions.
Medicine: : Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: : Applied in the development of novel materials or chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-(2-Oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one exerts its effects involves interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways depend on the context of its application, whether in biological systems or chemical processes.
Comparison with Similar Compounds
Compared to other oxazolidinone derivatives and similar compounds, 3-(2-Oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one exhibits distinct properties due to its unique substituents and molecular framework. Similar compounds include:
2-Oxazolidinone derivatives with different substituents on the oxazolidinone ring.
Pyrazine derivatives with variations in the functional groups attached to the pyrazine ring.
Oxadiazole derivatives with alternative substituents on the oxadiazole ring.
Conclusion:
The compound this compound stands out for its unique structure and diverse applications. Its synthesis, chemical reactivity, and biological activities make it a valuable subject of study in multiple scientific disciplines.
Properties
IUPAC Name |
3-[2-oxo-2-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethyl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O4/c24-15(11-23-6-7-26-17(23)25)22-5-1-2-12(10-22)8-14-20-16(21-27-14)13-9-18-3-4-19-13/h3-4,9,12H,1-2,5-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXAOTVPOVCKJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2CCOC2=O)CC3=NC(=NO3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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